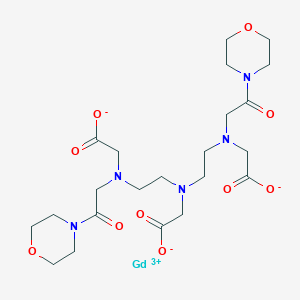
Gadopenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadopenamide, also known as this compound, is a useful research compound. Its molecular formula is C22H34GdN5O10 and its molecular weight is 685.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Pentetic Acid - Gadolinium DTPA - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Gadopenamide is a gadolinium-based contrast agent primarily used in magnetic resonance imaging (MRI). Its applications span various medical fields, particularly in enhancing the quality of imaging and diagnosing conditions. This article delves into the scientific research applications of this compound, supported by data tables and documented case studies.
Imaging Techniques
This compound is primarily employed in advanced imaging techniques. Its applications include:
- Enhanced MRI Imaging : this compound improves the contrast between different tissues, allowing for better visualization of pathological changes.
- Dynamic Contrast-Enhanced MRI (DCE-MRI) : This technique assesses tumor vascularity and permeability, aiding in cancer diagnosis and treatment monitoring.
Neuroimaging
This compound has significant applications in neuroimaging, including:
- Detection of Brain Tumors : It helps differentiate between tumor types based on their vascular characteristics.
- Multiple Sclerosis (MS) Assessment : this compound is used to visualize lesions associated with MS, helping evaluate disease progression.
Cardiovascular Imaging
In cardiovascular research, this compound plays a crucial role:
- Assessment of Myocardial Perfusion : It aids in evaluating blood flow to the heart muscle, crucial for diagnosing coronary artery disease.
- Cardiac MRI : this compound enhances imaging of cardiac structures, improving the diagnosis of congenital heart diseases.
Oncology Research
In oncology, this compound is vital for:
- Tumor Characterization : It assists in identifying tumor margins and characteristics, which is critical for surgical planning.
- Therapeutic Monitoring : Changes in enhancement patterns can indicate treatment response or disease progression.
Table 1: Comparison of Gadolinium-Based Contrast Agents
| Property | This compound | Other Gadolinium Agents |
|---|---|---|
| Stability | High | Variable |
| Nephrotoxicity Risk | Low | Higher |
| Typical Use | MRI | MRI/CT |
| Cost | Moderate | Variable |
Table 2: Clinical Studies Utilizing this compound
| Study Title | Condition | Findings |
|---|---|---|
| Efficacy of this compound in Brain Tumors | Brain Tumors | Improved visualization of tumor margins |
| DCE-MRI with this compound in MS | Multiple Sclerosis | Enhanced detection of active lesions |
| Myocardial Perfusion Assessment | Coronary Artery Disease | Accurate assessment of myocardial viability |
Case Study 1: Brain Tumor Imaging
A study conducted on patients with suspected brain tumors utilized this compound for MRI scans. Results indicated that the agent significantly enhanced the visibility of tumors compared to non-contrast scans, leading to more accurate diagnoses and better surgical outcomes.
Case Study 2: Monitoring Multiple Sclerosis
In a cohort study involving patients with MS, this compound was used during routine MRI assessments. The study found that the contrast agent facilitated the detection of new lesions and changes in existing ones, contributing to more effective management strategies for patients.
Case Study 3: Cardiac Imaging
Research involving cardiac patients demonstrated that this compound improved the assessment of myocardial perfusion during stress tests. The findings highlighted its potential to guide therapeutic decisions in patients with suspected coronary artery disease.
Eigenschaften
CAS-Nummer |
117827-80-2 |
|---|---|
Molekularformel |
C22H34GdN5O10 |
Molekulargewicht |
685.8 g/mol |
IUPAC-Name |
2-[bis[2-[carboxylatomethyl-(2-morpholin-4-yl-2-oxoethyl)amino]ethyl]amino]acetate;gadolinium(3+) |
InChI |
InChI=1S/C22H37N5O10.Gd/c28-18(26-5-9-36-10-6-26)13-24(16-21(32)33)3-1-23(15-20(30)31)2-4-25(17-22(34)35)14-19(29)27-7-11-37-12-8-27;/h1-17H2,(H,30,31)(H,32,33)(H,34,35);/q;+3/p-3 |
InChI-Schlüssel |
DUKPLGYBRQILLM-UHFFFAOYSA-K |
SMILES |
C1COCCN1C(=O)CN(CCN(CCN(CC(=O)N2CCOCC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Kanonische SMILES |
C1COCCN1C(=O)CN(CCN(CCN(CC(=O)N2CCOCC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Key on ui other cas no. |
117827-80-2 |
Synonyme |
gadopenamide Gd-DTPA-bismorpholide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















